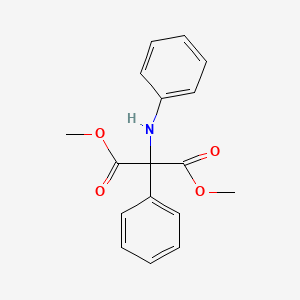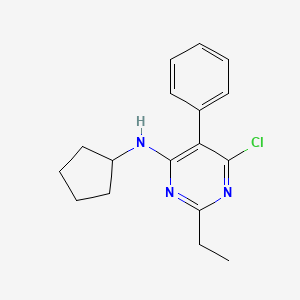
6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine is a pyrimidine derivative known for its diverse applications in various scientific fields. Pyrimidine derivatives are widely recognized for their pharmacological activities and are often used in the development of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Substitution Reactions: Chlorine is introduced at the 6th position of the pyrimidine ring through halogenation reactions.
Cyclopentyl and Ethyl Group Introduction: The cyclopentyl and ethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-N-ethyl-5-nitropyrimidin-4-amine: Another pyrimidine derivative with similar structural features.
6-Chloro-N-ethyl-5-phenylpyrimidin-4-amine: Shares the chloro and phenyl groups but differs in the alkyl substituents.
Uniqueness
6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine is unique due to its specific combination of substituents, which may confer distinct pharmacological properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
917896-48-1 |
|---|---|
Molekularformel |
C17H20ClN3 |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
6-chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C17H20ClN3/c1-2-14-20-16(18)15(12-8-4-3-5-9-12)17(21-14)19-13-10-6-7-11-13/h3-5,8-9,13H,2,6-7,10-11H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
VIFBSUJIXBKGNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)NC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)
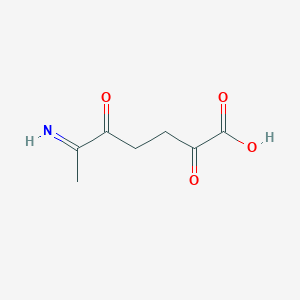

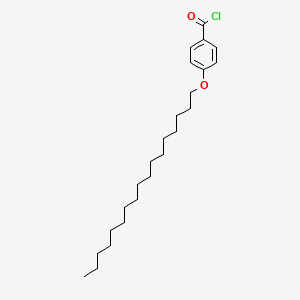

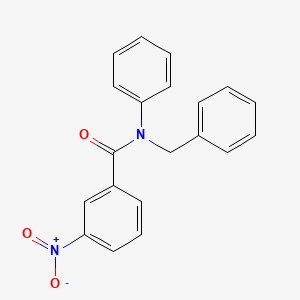
![N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14187446.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)


